Application: BH3-THF can be used to reduce carboxylic acids to alcohols .
Method: The carboxylic acid is reacted with BH3-THF under suitable conditions .
Results: The carboxylic acid is reduced to an alcohol .
Application: BH3-THF can be used to reduce nitriles to primary amines .
Method: The nitrile is reacted with BH3-THF under suitable conditions .
Results: The nitrile is reduced to a primary amine .
Application: BH3-THF reacts with olefins to add the BH2 functional group .
Method: The olefin is reacted with BH3-THF under suitable conditions .
Results: The olefin is converted to a borane .
Application: BH3-THF is used to synthesize the chiral borane catalyst, which is used in the enantioselective halo-aldol reaction .
Method: The chiral borane catalyst is synthesized from BH3-THF under suitable conditions .
Results: The chiral borane catalyst is obtained .
Application: BH3-THF is used to prepare 9-unsubstituted acridines by reduction of corresponding acridones .
Method: The acridone is reacted with BH3-THF under suitable conditions .
Results: The acridone is reduced to a 9-unsubstituted acridine .
Application: BH3-THF is used to reduce nylon surface amide groups to secondary amines .
Method: The nylon surface is treated with BH3-THF under suitable conditions .
Results: The nylon surface amide groups are reduced to secondary amines .
Application: BH3-THF complex activates α,β-unsaturated acids in the reaction with 1,3-dienes .
Method: The α,β-unsaturated acid is reacted with BH3-THF under suitable conditions .
Results: The α,β-unsaturated acid is activated for further reactions .
Application: BH3-THF is used in the synthesis of catalysts for asymmetric Diels-Alder and aldol reactions .
Method: The catalyst is synthesized from BH3-THF under suitable conditions .
Results: The catalyst for asymmetric Diels-Alder and aldol reactions is obtained .
Application: BH3-THF is used to prepare trialkylboranes, which are useful intermediates in the synthesis of compounds labeled with various isotopes for medical applications .
Method: The trialkylborane is synthesized from BH3-THF under suitable conditions .
Results: The trialkylborane is obtained .
Application: BH3-THF is used for the selective reduction of certain oximes to hydroxylamines .
Method: The oxime is reacted with BH3-THF under suitable conditions .
Results: The oxime is reduced to a hydroxylamine .
Application: BH3-THF is used to prepare chiral boranes as Lewis acid mediators .
Method: The chiral borane is synthesized from BH3-THF under suitable conditions .
Results: The chiral borane is obtained .
Application: BH3-THF is used to reduce amides to amines .
Method: The amide is reacted with BH3-THF under suitable conditions .
Borane-tetrahydrofuran (BH3-THF), also known as borane-tetrahydrofuran complex, is a colorless solution formed by the Lewis acid-base adduct between borane (BH3) and the ether tetrahydrofuran (THF) []. It is a widely used reagent in organic chemistry, particularly for reductions and hydroboration reactions, which are crucial steps in the synthesis of complex organic molecules []. However, due to stability limitations, borane-dimethylsulfide (BH3-SMe2) has become the preferred alternative in many cases [].
The Lewis acid-base interaction in BH3-THF involves the empty p orbital on boron accepting the lone pair electrons on the oxygen atom of THF. This forms a coordinate covalent bond, linking the two molecules []. The resulting tetrahedral BH3 unit retains its Lewis acidity, making it susceptible to further reactions with electron-rich molecules.
B2H6 + 2 THF → 2 BH3•THF
BH3-THF reacts with alkenes (C=C) to form organoboranes in a regiospecific manner. The boron atom adds to the less substituted carbon of the alkene, following Markovnikov's rule. This reaction is crucial for converting alkenes into various functional groups such as alcohols, alkanes, or amines [].
BH3•THF + CH3CH=CH2 → CH3CH2CH2-BH2 + THF (formation of a primary organoborane)
BH3-THF can reduce various functional groups, including ketones, aldehydes, and carboxylic acids, to their corresponding alcohols [].
BH3•THF + R2C=O → R2CH-OH + THF (reduction of a ketone)
BH3-THF is thermally unstable and decomposes above 50°C, potentially releasing diborane (B2H6), a pyrophoric and toxic gas []. It is also susceptible to hydrolysis by water, forming hydrogen gas and boric acid [].
The synthesis of borane-tetrahydrofuran can be achieved through several methods:
Borane-tetrahydrofuran interacts with various organic substrates and reagents:
Several compounds share similarities with borane-tetrahydrofuran, particularly regarding their use as reducing agents or hydroboration reagents:
Compound | Structure | Key Features |
---|---|---|
Borane-dimethylsulfide | More stable than borane-tetrahydrofuran; higher concentration available. | |
Borane-triethylamine | Useful for similar reductions but less common than borane-tetrahydrofuran. | |
Boron trifluoride | Strong Lewis acid; used in different contexts than borane-tetrahydrofuran. | |
9-Borabicyclo[3.3.1]nonane | Complex structure | Highly selective hydroboration agent; used for specific applications. |
Borane-tetrahydrofuran's uniqueness lies in its balance between reactivity and stability compared to other boron-containing reagents. Its ability to act as a safer surrogate for diborane while maintaining effective reducing properties makes it invaluable in organic synthesis. Additionally, its compatibility with various functional groups allows for versatile applications across different synthetic pathways .
Flammable;Corrosive;Irritant